molecular formula C21H21F2N5 B4621227 1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B4621227
M. Wt: 381.4 g/mol
InChI Key: UFMQYAGCMZGGSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine" often involves multi-step processes, including ring opening followed by ring closure reactions, showcasing the complexity of creating such compounds. An example includes the synthesis of similar heterocyclic compounds, demonstrating intricate reactions and yielding novel compounds through specific reagent interactions (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of these compounds is determined using various spectroscopic and theoretical methods. Studies involving density functional theory (DFT) and spectral data provide insights into the electronic structure, stability, and reactivity of such molecules. For example, research on closely related compounds has detailed their molecular conformations and intermolecular interactions, highlighting the significance of molecular geometry in understanding the compound's properties (Sagar et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of "1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine" and similar compounds are of particular interest. Studies have explored various functionalization reactions, demonstrating the versatility and potential applications of these molecules. For instance, reactions involving different substituents and conditions reveal the compounds' reactivity towards nucleophilic attacks and the formation of various derivatives (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of such compounds, including their phase behavior, melting points, and solubility, are crucial for their practical applications. These properties are typically assessed using experimental methods and theoretical calculations, which help in understanding the compound's behavior under different conditions. Research on related compounds provides valuable data on their thermodynamic properties, offering insights into their stability and reactivity at various temperatures (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are fundamental aspects of "1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine" and similar molecules. Investigating these properties involves detailed studies on the compound's interaction with various reagents, providing insights into its potential applications in chemical synthesis and other areas. Research on the chemical properties of closely related compounds has revealed interesting reactivity patterns and chemical stability, which are crucial for developing new synthetic methods and applications (Dorgan et al., 1980).

Scientific Research Applications

Functionalization Reactions and Theoretical Studies

  • Experimental and Theoretical Studies on Functionalization Reactions : A study explored the reactions of 1H-pyrazole-3-carboxylic acid derivatives, highlighting the synthetic utility of pyrazole and pyridine moieties in organic chemistry. This work underlines the potential of such compounds for further functionalization, which could be relevant for the synthesis of complex molecules including drugs, materials, and catalysts (Yıldırım et al., 2005).

Magnetic and Photophysical Properties

  • Dysprosium Dinuclear Complexes : Research involving dysprosium dinuclear complexes with a pyrazole-pyridine hybrid ligand showcases the modulation of magnetic properties, indicating the potential of such compounds in materials science, specifically in areas like molecular magnets and quantum computing (Feng et al., 2015).

Heterocyclic Chemistry and Drug Discovery

  • Synthesis and Biomedical Applications : A review on 1H-pyrazolo[3,4-b]pyridines covers the synthesis, structural diversity, and biomedical applications of this class of compounds. It highlights their potential in drug discovery, given the wide range of biological activities associated with such heterocycles. This may suggest similar potential applications for the compound , especially in designing molecules with specific pharmacological properties (Donaire-Arias et al., 2022).

properties

IUPAC Name

1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N5/c1-4-27-12-17(13(2)25-27)18-10-16(20(22)23)19-14(3)26-28(21(19)24-18)11-15-8-6-5-7-9-15/h5-10,12,20H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMQYAGCMZGGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=C(C(=NN3CC4=CC=CC=C4)C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

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